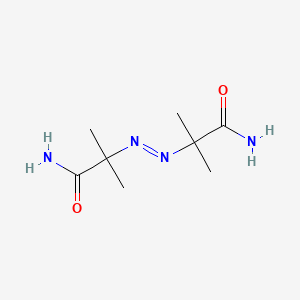
2,2'-Azobisisobutyramid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Azobisisobutyramid is an organic compound known for its role as a radical initiator in various chemical reactions. It is structurally characterized by the presence of an azo group (-N=N-) flanked by two isobutyramid groups. This compound is widely used in polymer chemistry and other industrial applications due to its ability to generate free radicals upon decomposition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobisisobutyramid typically involves the reaction of acetone cyanohydrin with hydrazine hydrate in an aqueous medium. This is followed by the oxidation of the intermediate 2,2’-hydrazobis-isobutyronitrile with hydrogen peroxide in an acidic medium, often in the presence of bromine or its compounds as catalysts . The process is carried out at controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 2,2’-Azobisisobutyramid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization and filtration techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobisisobutyramid primarily undergoes decomposition to form free radicals. These radicals can initiate various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Under certain conditions, it can be reduced to form hydrazine derivatives.
Substitution: The free radicals generated can participate in substitution reactions with other organic molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid and a catalyst like bromine.
Reduction: Hydrazine hydrate in an aqueous medium.
Substitution: Organic solvents like toluene, often at elevated temperatures.
Major Products
The major products formed from these reactions include various nitrile and hydrazine derivatives, which are useful intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2,2’-Azobisisobutyramid has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, helping in the synthesis of various polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and as a tool to generate free radicals in biological systems.
Industry: It is used in the production of foamed plastics, adhesives, and other materials where controlled radical generation is required
Mecanismo De Acción
The primary mechanism of action of 2,2’-Azobisisobutyramid involves the decomposition of the azo group to form free radicals. This decomposition is typically initiated by heat or light, leading to the formation of two 2-cyano-2-propyl radicals and nitrogen gas. These radicals can then participate in various chemical reactions, including polymerization and other radical-induced processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis(isobutyronitrile): Another commonly used radical initiator with similar applications in polymer chemistry.
Azobisisobutyronitrile: Known for its use in free-radical polymerizations and other radical-induced reactions.
Uniqueness
2,2’-Azobisisobutyramid is unique due to its specific structural features and the stability of the radicals it generates. Compared to other similar compounds, it offers better control over the radical generation process, making it highly valuable in precise chemical synthesis and industrial applications .
Propiedades
Número CAS |
3682-94-8 |
|---|---|
Fórmula molecular |
C8H16N4O2 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-[(1-amino-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H16N4O2/c1-7(2,5(9)13)11-12-8(3,4)6(10)14/h1-4H3,(H2,9,13)(H2,10,14) |
Clave InChI |
OALMZWNBNXQUAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N)N=NC(C)(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
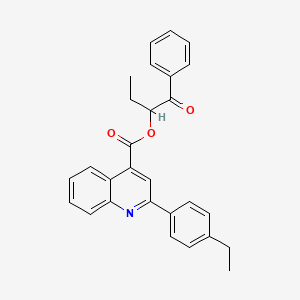
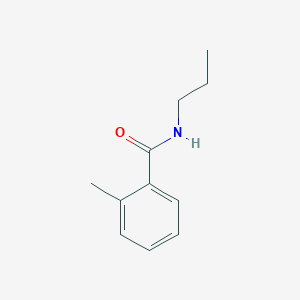
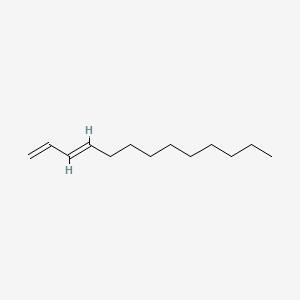
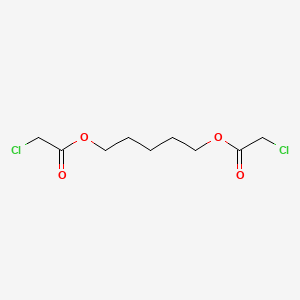
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
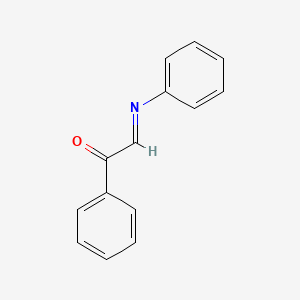
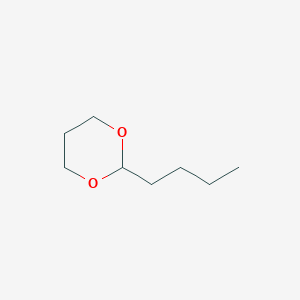
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
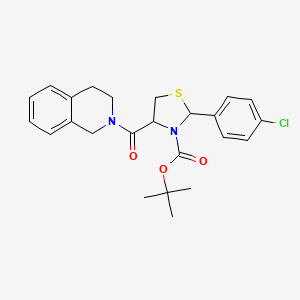
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
